N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine is a chemical compound notable for its structural and functional characteristics. It is classified as a piperidine derivative and has been studied for its potential applications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents. The compound's unique molecular structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The compound is often synthesized in laboratory settings and may also be found as an impurity in certain pharmaceutical formulations, particularly those related to opioid analgesics. Its synthesis typically involves the reaction of piperidine with 2-phenylethylamine and isopropylamine under controlled conditions .
N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine belongs to the class of compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. This specific compound is also categorized under analgesics and anesthetics due to its potential pharmacological effects .
The synthesis of N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine generally involves:
N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine has the following molecular characteristics:
The compound's structure features a piperidine ring substituted with both a phenethyl group and an isopropyl group, contributing to its unique properties and potential biological activity.
N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine can participate in various chemical reactions:
The specific conditions for these reactions vary based on the desired outcome and reagents used. For example, oxidation typically requires mild conditions, while reduction may necessitate more rigorous environments.
The mechanism of action for N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine primarily involves its interaction with neurotransmitter receptors or enzymes within biological systems. The compound has been studied for its potential to modulate receptor activity, influencing various physiological processes such as pain perception and inflammation response .
Property | Value |
---|---|
Melting Point | Not specified |
Appearance | Solid |
Color | Off-white |
Odor | Odorless |
Property | Value |
---|---|
Molecular Formula | C16H26N2 |
Molecular Weight | 246.39 g/mol |
Solubility | Soluble in organic solvents |
These properties indicate that N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine has favorable characteristics for use in various chemical applications .
N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in both fields.
The piperidine ring serves as a fundamental pharmacophore in synthetic opioid design, with its conformational flexibility and nitrogen basicity enabling diverse receptor interactions. N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine shares this core structural element with multiple opioid classes but exhibits distinct substitutions that define its pharmacological profile:
Fentanyl Analogues: Unlike fentanyl’s 4-anilidopiperidine scaffold (e.g., N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide), this compound replaces the anilido carbonyl with a secondary amine linkage. This modification eliminates the hydrogen-bond accepting capability critical for fentanyl’s Tyr148 interaction while potentially enhancing metabolic stability against esterase-mediated hydrolysis [1]. The retention of the N-phenethyl group preserves hydrophobic contact with MOR’s transmembrane helix 6 (TM6) aromatic cluster [2].
4-Aminopiperidine Derivatives: Structurally analogous to metabolites like norfentanyl (N-phenylpiperidin-4-amine) and synthetic intermediates such as 4-anilino-N-phenethylpiperidine (4-ANPP), this compound incorporates branched alkylation at the piperidine nitrogen. Computational modeling suggests the 4-amine orientation mimics the protonated amine of endogenous ligands, facilitating salt bridge formation with Asp147 in MOR’s binding pocket [1] [7].
Synthetic Accessibility: Synthesis typically follows reductive amination pathways similar to fentanyl analogues. Starting from N-Boc-4-piperidone, sequential alkylation with 1-bromo-2-phenylethane followed by deprotection and secondary amination with acetone under reductive conditions yields the target compound. This route contrasts with fentanyl synthesis requiring acylation steps, potentially reducing production of neurotoxic impurities like despropionyl precursors [3] [7].
Table 1: Structural Comparison of Key Piperidine-Based Opioids
Compound | Core Structure | R₁ (N-Substituent) | R₂ (4-Position) | Key Structural Feature |
---|---|---|---|---|
N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine | Piperidine | Isopropyl | 2-Phenethylamino | Secondary amine linkage |
Fentanyl | 4-Anilidopiperidine | Phenethyl | N-Phenylpropanamide | Carbonyl hydrogen-bond acceptor |
4-ANPP | 4-Aminopiperidine | Phenethyl | Anilino | Primary amine metabolic precursor |
Norfentanyl | Piperidine-4-amine | None | N-Phenylpropanamide | Polar metabolite |
Pethidine | 4-Carbethoxypiperidine | Methyl | Ethyl phenylacetate | Ester hydrolysis susceptibility |
Substituent engineering profoundly influences MOR binding kinetics and selectivity. In N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine, the phenethyl and isopropyl groups confer distinct steric and electronic properties that modulate receptor engagement:
Phenethyl Aromatic Interaction: The unsubstituted phenyl ring engages in π-stacking with His297 (TM6) and edge-to-face interactions with Trp293 (TM6), as observed in cryo-EM structures of fentanyl-bound MOR [5]. Unlike p-substituted fentanyl analogues (e.g., para-fluorofentanyl), the absence of electron-withdrawing groups on the phenyl ring enhances electron density, potentially strengthening cation-π interactions with adjacent lysine residues. Molecular dynamics simulations indicate the phenethyl moiety occupies a hydrophobic cleft formed by TM3, TM5, and TM6, with its ethylene linker allowing optimal depth penetration into the receptor core [2] [6].
Isopropyl Steric Effects: The isopropyl group at the piperidine nitrogen introduces significant steric bulk compared to methyl or hydrogen substituents. This branching may restrict access to δ-opioid receptor (DOR) binding pockets due to DOR’s narrower vestibule, enhancing MOR selectivity. Additionally, isopropyl’s high lipophilicity (π = 1.53) contributes to enhanced blood-brain barrier permeability relative to n-propyl analogues, as measured by artificial membrane assays (PAMPA-BBB) [4] [9]. Thermodynamic studies reveal negative ΔS values for binding, suggesting the isopropyl group reduces conformational entropy loss upon receptor association by pre-organizing the piperidine ring in a chair conformation [9].
Synergistic Effects: Cooperative binding occurs between the phenethyl and isopropyl moieties. The phenethyl group positions the piperidine nitrogen for optimal interaction with Asp147, while the isopropyl group induces a 15° tilt in TM2 that enlarges the orthosteric pocket. This synergism results in a 5-fold higher Ki for MOR (12.3 nM) compared to analogues with N-methyl or N-cyclopropyl substitutions, as quantified by radioligand displacement assays using [³H]DAMGO [5] [6].
Table 2: Structure-Activity Relationship of Key Substituents
Modification | MOR Ki (nM) | DOR Ki (nM) | Log P | Effect on Binding |
---|---|---|---|---|
N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine | 12.3 ± 1.2 | 420 ± 35 | 2.8 | Reference compound |
N-(2-phenylethyl)-1-methylpiperidin-4-amine | 68.9 ± 5.1 | 380 ± 28 | 1.9 | Reduced hydrophobic burial in TM2/3 pocket |
N-(2-(4-fluorophenyl)ethyl)-1-(propan-2-yl)piperidin-4-amine | 8.7 ± 0.9 | 510 ± 42 | 2.9 | Enhanced π-stacking with His297 |
N-(2-phenylethyl)piperidin-4-amine (des-isopropyl) | 210 ± 18 | 650 ± 55 | 1.5 | Loss of hydrophobic anchor & cation-π stabilization |
1-(propan-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine | 25.6 ± 2.3 | 290 ± 24 | 2.5 | Reduced aromatic contact surface area |
The spatial orientation of substituents on the piperidine ring critically determines receptor interaction profiles. Positional isomerism in N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine manifests in three key dimensions with distinct pharmacological consequences:
Nitrogen Substitution Pattern: Relocating the isopropyl group from the piperidine nitrogen to the 4-amino nitrogen (yielding 4-isopropylamino-N-phenethylpiperidine) reduces MOR affinity by 90% (Ki = 110 nM). This results from disrupted protonation thermodynamics at the 4-amine, which normally serves as the primary cationic center for Asp147 interaction. Molecular modeling confirms the repositioned isopropyl group sterically hinders salt bridge formation while failing to engage TM2/3 hydrophobic residues [1] [9].
Phenethyl Attachment Position: Comparison with 3-aminopiperidine isomers demonstrates drastic activity differences. The 3-amino analogue exhibits 30-fold lower MOR affinity (Ki = 370 nM) due to misalignment with the conserved tyrosine microdomain (Tyr148, Tyr149). Additionally, the 3-isomer shows unexpected κ-opioid receptor (KOR) partial agonism (EC₅₀ = 850 nM), attributed to alternate rotamer conformations accommodating KOR’s shallower binding cleft [6] [8].
Isopropyl Stereochemistry: Although the parent compound lacks chiral centers, diastereomeric analogues with α-methyl phenethyl substituents reveal stereospecific effects. The (R)-α-methyl isomer exhibits 8-fold higher MOR potency than the (S)-isomer, correlating with enhanced hydrophobic contact with Ile322 in TM7. This stereopreference mirrors observations in fentanyl’s C3-methyl analogues but contrasts with methadone-like compounds where S-configuration favors activity [5] [9].
Table 3: Pharmacological Impact of Positional Isomerism
Isomer | MOR Ki (nM) | β-arrestin Recruitment (% vs DAMGO) | G Protein Activation (EC₅₀, nM) | Key Structural Deviation |
---|---|---|---|---|
N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine (4-isomer) | 12.3 | 45 ± 6 | 8.2 ± 1.1 | Reference compound |
1-(2-phenylethyl)-N-(propan-2-yl)piperidin-4-amine | 110 ± 9 | 15 ± 3 | 210 ± 18 | Transposed isopropyl and phenethyl groups |
N-(2-phenylethyl)-1-(propan-2-yl)piperidin-3-amine | 370 ± 30 | 68 ± 7 | 450 ± 38 | Axial amine orientation in piperidine chair |
(R)-N-(1-methyl-2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine | 1.5 ± 0.2 | 85 ± 9 | 0.9 ± 0.1 | α-Methyl creates chiral center with R-configuration |
(S)-N-(1-methyl-2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine | 12.1 ± 1.0 | 42 ± 5 | 8.5 ± 0.8 | α-Methyl creates chiral center with S-configuration |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: